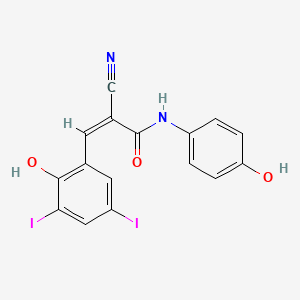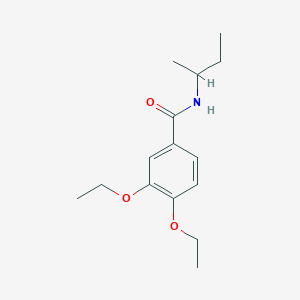![molecular formula C13H17ClN2OS B3883650 N-[(E)-butan-2-ylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide](/img/structure/B3883650.png)
N-[(E)-butan-2-ylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide
Descripción general
Descripción
N-[(E)-butan-2-ylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide is a synthetic organic compound characterized by its unique chemical structure. This compound contains a butan-2-ylideneamino group, a 4-chlorophenyl group, and a sulfanylpropanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-butan-2-ylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide typically involves the condensation of butan-2-one with 4-chlorobenzenethiol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reacted with 2-bromo-2-methylpropanamide to yield the final product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-butan-2-ylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(E)-butan-2-ylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(E)-butan-2-ylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-butan-2-ylideneamino]-2-(4-fluorophenyl)sulfanylpropanamide
- N-[(E)-butan-2-ylideneamino]-2-(4-bromophenyl)sulfanylpropanamide
- N-[(E)-butan-2-ylideneamino]-2-(4-methylphenyl)sulfanylpropanamide
Uniqueness
N-[(E)-butan-2-ylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different substituents on the phenyl ring.
Propiedades
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-4-9(2)15-16-13(17)10(3)18-12-7-5-11(14)6-8-12/h5-8,10H,4H2,1-3H3,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOCRULTVNRWGI-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(C)SC1=CC=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C(C)SC1=CC=C(C=C1)Cl)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3883569.png)

![diethyl [4-(1-piperidinyl)-2-butyn-1-yl]malonate](/img/structure/B3883572.png)

![2-[(5E)-5-[[5-(9,10-dioxoanthracen-1-yl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3883577.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3883578.png)
![(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(5-nitrofuran-2-yl)methylidene]pyrazol-3-one](/img/structure/B3883585.png)

![N-(2,5-dichlorophenyl)-3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B3883596.png)
![4-[6-phenyl-2-(1-piperidinyl)-4-pyrimidinyl]phenol](/img/structure/B3883599.png)
![3-[1-(3-Morpholin-4-ylprop-1-ynyl)cyclohexyl]oxypropanenitrile](/img/structure/B3883608.png)
![3-methyl-6-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3883615.png)
![2-{1-(2-fluorobenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B3883626.png)
![5-[(Z)-1-(5-iodo-2-furyl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3883642.png)
